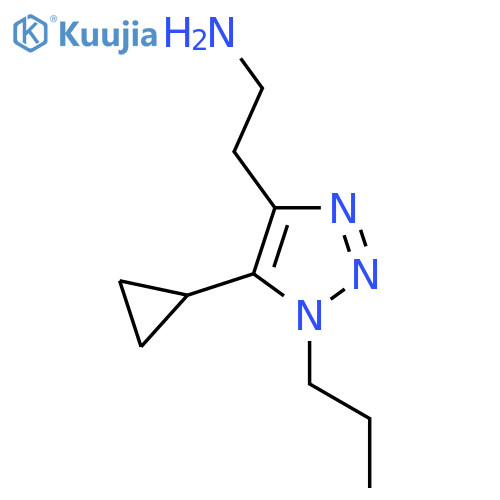Cas no 2172158-59-5 (2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

2172158-59-5 structure
商品名:2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- EN300-1598060
- 2172158-59-5
-
- インチ: 1S/C10H18N4/c1-2-7-14-10(8-3-4-8)9(5-6-11)12-13-14/h8H,2-7,11H2,1H3
- InChIKey: UMTQQVAFWOLJGL-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C(=C(CCN)N=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 56.7Ų
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598060-2.5g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 2.5g |
$3501.0 | 2023-06-04 | ||
| Enamine | EN300-1598060-5.0g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 5g |
$5179.0 | 2023-06-04 | ||
| Enamine | EN300-1598060-5000mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 5000mg |
$5179.0 | 2023-09-23 | ||
| Enamine | EN300-1598060-50mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 50mg |
$1500.0 | 2023-09-23 | ||
| Enamine | EN300-1598060-10000mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 10000mg |
$7681.0 | 2023-09-23 | ||
| Enamine | EN300-1598060-100mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 100mg |
$1572.0 | 2023-09-23 | ||
| Enamine | EN300-1598060-0.25g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.25g |
$1642.0 | 2023-06-04 | ||
| Enamine | EN300-1598060-0.05g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.05g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1598060-0.1g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1598060-0.5g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.5g |
$1714.0 | 2023-06-04 |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
2172158-59-5 (2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine) 関連製品
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
